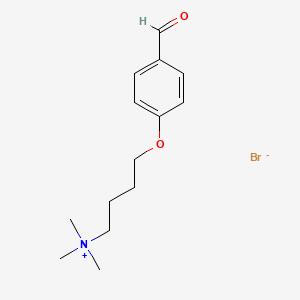
4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide is a chemical compound with a unique structure that includes a formylphenoxy group and a trimethylbutan-1-aminium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide typically involves the reaction of 4-hydroxybenzaldehyde with an alkyl bromide under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde is replaced by the alkyl group from the alkyl bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Carboxyphenoxy)-N,N,N-trimethylbutan-1-aminium bromide.
Reduction: 4-(4-Hydroxyphenoxy)-N,N,N-trimethylbutan-1-aminium bromide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The trimethylbutan-1-aminium group can interact with negatively charged sites, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Formylphenoxy)benzaldehyde: Shares the formylphenoxy group but lacks the trimethylbutan-1-aminium group.
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine: Contains multiple formylphenoxy groups and a triazine core.
Hexakis(4-formylphenoxy)cyclotriphosphazene: Features a cyclotriphosphazene core with multiple formylphenoxy groups.
Uniqueness
4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide is unique due to its combination of a formylphenoxy group and a trimethylbutan-1-aminium group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
72617-53-9 |
|---|---|
Molecular Formula |
C14H22BrNO2 |
Molecular Weight |
316.23 g/mol |
IUPAC Name |
4-(4-formylphenoxy)butyl-trimethylazanium;bromide |
InChI |
InChI=1S/C14H22NO2.BrH/c1-15(2,3)10-4-5-11-17-14-8-6-13(12-16)7-9-14;/h6-9,12H,4-5,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MDQVNNAMTYLHGF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCOC1=CC=C(C=C1)C=O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


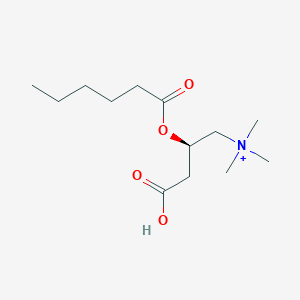
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
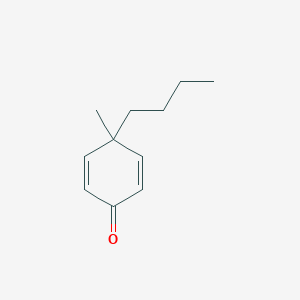
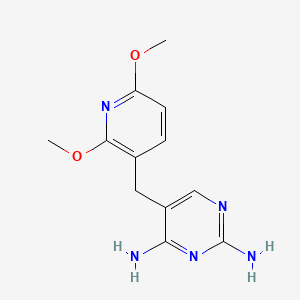



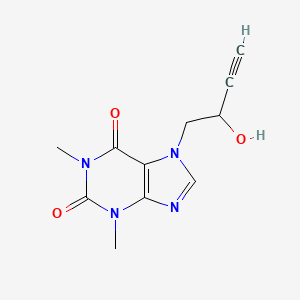

![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)

